Cas no 86162-56-3 (4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid)
4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (E)-4-(2-ethylanilino)-4-oxobut-2-enoic acid
- SCHEMBL10950830
- 2'-ETHYLMALEANILIC ACID
- 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid
- AKOS003148137
- NSC-144961
- 86162-56-3
- NSC144961
- 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoicacid
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- MDL: MFCD00134737
- Inchi: 1S/C12H13NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7+
- InChI Key: HWJURJPNHHFMHJ-BQYQJAHWSA-N
- SMILES: O=C(/C=C/C(=O)O)NC1C=CC=CC=1CC
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66.4Ų
4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2130361-1g |
(Z)-4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid |
86162-56-3 | 97% | 1g |
¥5659.00 | 2024-07-28 |
4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid
Professional Introduction to 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic Acid (CAS No. 86162-56-3)
4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid, identified by its Chemical Abstracts Service number CAS No. 86162-56-3, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific domains, particularly in the development of novel pharmaceuticals and agrochemicals. The detailed exploration of its chemical properties, synthesis pathways, and emerging research applications provides a comprehensive understanding of its relevance in contemporary scientific endeavors.
The molecular structure of 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid consists of an aromatic ring substituted with an ethyl group, connected to an amino group through an enone moiety. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring enhances its utility in various chemical transformations, including condensation reactions, cyclization processes, and functional group interconversions.
In recent years, the compound has been studied for its pharmacological properties. Research indicates that derivatives of this molecule exhibit promising biological activities, including anti-inflammatory and analgesic effects. The enone group and the amino substituent contribute to its interaction with biological targets, suggesting potential therapeutic applications in managing chronic inflammatory conditions. Preliminary in vitro studies have demonstrated its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK cascades.
The synthesis of 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid involves multi-step organic reactions that highlight the compound's synthetic versatility. One common synthetic route includes the condensation of 2ethylbenzaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent functionalization to introduce the amino group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic methodologies underscore the compound's importance as a building block in fine chemical production.
Recent advancements in computational chemistry have further enhanced the understanding of 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid's reactivity and interaction with biological systems. Molecular modeling studies have predicted its binding affinity to various protein targets, providing insights into its mechanism of action. These computational approaches complement experimental investigations by offering a rapid and cost-effective means to screen potential drug candidates. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery pipelines.
The compound's stability under different environmental conditions is another critical aspect explored in recent research. Studies have evaluated its thermal stability, solubility profiles, and degradation pathways under various pH conditions. Such information is crucial for optimizing storage conditions and ensuring consistent performance in pharmaceutical formulations. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate the compound's structural integrity over time.
In agrochemical applications, 4-((2-Ethylphenyl)amino)-4-oxobut-2-enoic acid has shown potential as a precursor for developing novel pesticides and plant growth regulators. Its structural features allow for modifications that enhance bioavailability and target specificity. Research is ongoing to identify optimal derivatives that can effectively protect crops while minimizing environmental impact. The compound's role in sustainable agriculture aligns with global efforts to develop eco-friendly agrochemical solutions.
The future prospects of 4-(2-Ethylphenyl)amino)-4 oxobut 2 enoic acid are vast, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. As computational tools continue to evolve, their integration into drug discovery processes will further streamline the development pipeline for this promising compound.
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